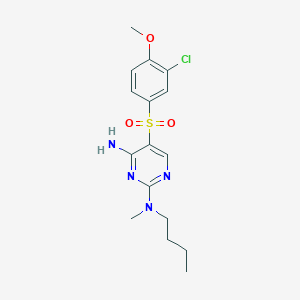
VU0650786
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VU0650786 ist ein potenter und selektiver, in das zentrale Nervensystem eindringender negativer allosterischer Modulator des metabotropen Glutamatrezeptors vom Subtyp 3. Diese Verbindung hat in Nagetiermodellen eine signifikante antidepressive und anxiolytische Wirkung gezeigt . Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Modulation von Glutamatrezeptoren und ihre potenziellen therapeutischen Anwendungen zu untersuchen.
Vorbereitungsmethoden
Die Synthese von VU0650786 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden in der Regel vom Lieferanten bereitgestellt
Analyse Chemischer Reaktionen
VU0650786 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind essenziell für die Modifizierung der funktionellen Gruppen innerhalb der Verbindung.
Substitutionsreaktionen: Zu den gebräuchlichen Reagenzien in diesen Reaktionen gehören Halogene und Nukleophile.
Hauptprodukte: Die primären Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden
Wissenschaftliche Forschungsanwendungen
VU0650786 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird verwendet, um die Modulation von metabotropen Glutamatrezeptoren und ihre Rolle bei der Neurotransmission zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die synaptische Stärke und neuronale Signalübertragung.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Depressionen und Angststörungen.
Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Glutamatrezeptoren abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an den metabotropen Glutamatrezeptor vom Subtyp 3 bindet und als negativer allosterischer Modulator fungiert. Diese Bindung führt zu einer konformativen Veränderung des Rezeptors, wodurch seine Aktivität reduziert und die Neurotransmission moduliert wird. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung der thalamo-kortikalen Langzeitdepression und die Steigerung der synaptischen Stärke in bestimmten neuronalen Populationen .
Wirkmechanismus
VU0650786 exerts its effects by binding to the metabotropic glutamate receptor subtype 3 and acting as a negative allosteric modulator. This binding leads to a conformational change in the receptor, reducing its activity and modulating neurotransmission. The molecular targets and pathways involved include the inhibition of thalamocortical long-term depression and the enhancement of synaptic strength in specific neuronal populations .
Vergleich Mit ähnlichen Verbindungen
VU0650786 ist einzigartig in seiner hohen Selektivität und Potenz als negativer allosterischer Modulator des metabotropen Glutamatrezeptors vom Subtyp 3. Zu ähnlichen Verbindungen gehören:
VU6001966: Ein weiterer negativer allosterischer Modulator des metabotropen Glutamatrezeptors vom Subtyp 2.
LY341495: Ein Antagonist von metabotropen Glutamatrezeptoren.
Diese Verbindungen unterscheiden sich in ihrer Selektivität, Potenz und ihren spezifischen Rezeptorsubtyp-Zielstrukturen, was die Einzigartigkeit von this compound in seinem therapeutischen Potenzial und seinen Forschungsanwendungen unterstreicht.
Eigenschaften
IUPAC Name |
(7R)-2-[(5-chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN5O2/c1-11-9-24(14-3-2-6-21-17(14)20)18(26)15-7-13(23-25(11)15)10-27-16-5-4-12(19)8-22-16/h2-8,11H,9-10H2,1H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRVCJFGSOVYLG-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2596169.png)




![2,2-Dimethyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2596174.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea](/img/structure/B2596175.png)
![N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2596176.png)

![6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2596178.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2596182.png)

